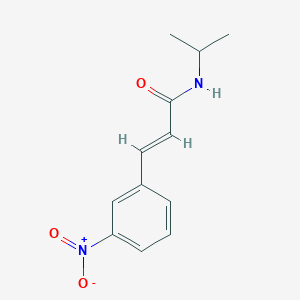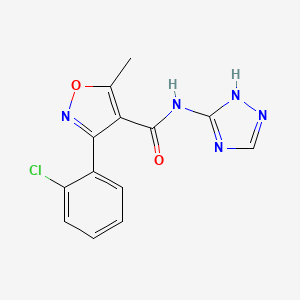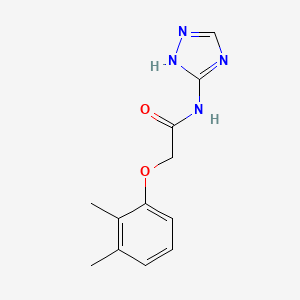
N-isopropyl-3-(3-nitrophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-isopropyl-3-(3-nitrophenyl)acrylamide, also known as INA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has a unique structure that makes it suitable for use in a wide range of applications, including drug development, materials science, and biotechnology.
作用機序
The mechanism of action of N-isopropyl-3-(3-nitrophenyl)acrylamide is not fully understood. However, studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been shown to inhibit the activity of various enzymes, such as tyrosinase and acetylcholinesterase, which are involved in various physiological processes.
Biochemical and Physiological Effects
This compound has various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to inhibit the activity of tyrosinase, which is involved in the synthesis of melanin. This makes this compound a potential candidate for the development of skin whitening agents. In addition, this compound has been shown to inhibit the activity of acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. This makes this compound a potential candidate for the development of drugs for the treatment of Alzheimer's disease.
実験室実験の利点と制限
The advantages of using N-isopropyl-3-(3-nitrophenyl)acrylamide in lab experiments include its high purity, stability, and ease of synthesis. This compound can be easily synthesized using inexpensive starting materials and can be purified using column chromatography. However, the limitations of using this compound in lab experiments include its low solubility in water and its potential toxicity. Therefore, caution should be taken when handling this compound in the lab.
将来の方向性
There are several future directions for the research on N-isopropyl-3-(3-nitrophenyl)acrylamide. One direction is the development of new synthetic methods for this compound that are more efficient and environmentally friendly. Another direction is the investigation of the mechanism of action of this compound, which can provide insights into its potential applications in drug development and biotechnology. In addition, the development of new applications for this compound, such as in the field of catalysis and energy storage, can lead to the discovery of new functional materials with unique properties.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis of this compound can be achieved by several methods, and its purity can be confirmed using various analytical techniques. This compound has various scientific research applications, including drug development, materials science, and biotechnology. Although the mechanism of action of this compound is not fully understood, studies have shown that it can induce apoptosis in cancer cells and inhibit the activity of various enzymes. This compound has various advantages and limitations for lab experiments, and there are several future directions for the research on this compound, including the development of new synthetic methods and the investigation of its mechanism of action.
合成法
The synthesis of N-isopropyl-3-(3-nitrophenyl)acrylamide can be achieved by several methods. One of the most common methods involves the reaction of 3-nitrobenzaldehyde with isopropyl acrylate in the presence of a base. The reaction leads to the formation of this compound, which can be purified using column chromatography. The purity of the final product can be confirmed using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
N-isopropyl-3-(3-nitrophenyl)acrylamide has various scientific research applications, including drug development, materials science, and biotechnology. In drug development, this compound has been shown to have antitumor activity against various cancer cell lines, making it a potential candidate for the development of anticancer drugs. In materials science, this compound can be used as a building block for the synthesis of functional materials, such as polymers, nanoparticles, and hydrogels. In biotechnology, this compound can be used as a tool for the design of biosensors, which can detect various biomolecules with high sensitivity and selectivity.
特性
IUPAC Name |
(E)-3-(3-nitrophenyl)-N-propan-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-9(2)13-12(15)7-6-10-4-3-5-11(8-10)14(16)17/h3-9H,1-2H3,(H,13,15)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPFDKIZPSQIEE-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C=CC1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)/C=C/C1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-chloro-5-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5604891.png)
![(4R)-4-[(cyclobutylcarbonyl)amino]-N,N-diethyl-1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-L-prolinamide](/img/structure/B5604897.png)
![N-(3-methoxyphenyl)-3-{1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}propanamide](/img/structure/B5604906.png)
![4-chloro-N'-[4-(diethylamino)benzylidene]benzohydrazide](/img/structure/B5604911.png)

![(1R*,3S*)-7-[5-(3-hydroxy-3-methylbut-1-yn-1-yl)-2-furoyl]-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5604925.png)



![N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B5604959.png)

![2-[4-(methoxyacetyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5604974.png)
![1-(4-ethyl-5-{1-[(2-methyl-1,3-thiazol-4-yl)acetyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5604977.png)
